2,3-Dihydro-2-oxo-1-indolizinecarbonitrile 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 60847-47-4
VCID: VC21419844
InChI: InChI=1S/C9H6N2O/c10-5-7-8-3-1-2-4-11(8)6-9(7)12/h1-4H,6H2
SMILES: C1C(=O)C(=C2N1C=CC=C2)C#N
Molecular Formula: C9H6N2O
Molecular Weight: 158.16g/mol

2,3-Dihydro-2-oxo-1-indolizinecarbonitrile

CAS No.: 60847-47-4

Cat. No.: VC21419844

Molecular Formula: C9H6N2O

Molecular Weight: 158.16g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-2-oxo-1-indolizinecarbonitrile - 60847-47-4

Specification

CAS No. 60847-47-4
Molecular Formula C9H6N2O
Molecular Weight 158.16g/mol
IUPAC Name 2-oxo-3H-indolizine-1-carbonitrile
Standard InChI InChI=1S/C9H6N2O/c10-5-7-8-3-1-2-4-11(8)6-9(7)12/h1-4H,6H2
Standard InChI Key DCCUMFSNUVOKDC-UHFFFAOYSA-N
SMILES C1C(=O)C(=C2N1C=CC=C2)C#N
Canonical SMILES C1C(=O)C(=C2N1C=CC=C2)C#N

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

The compound 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile belongs to the broader indolizine structural class, which consists of a fused five-membered and six-membered ring system with a bridging nitrogen atom. The defining features of this particular compound include:

  • A carbonyl (C=O) group at the 2-position of the indolizine ring

  • A nitrile (C≡N) group attached at the 1-position

  • Partial saturation with the dihydro prefix indicating two hydrogen atoms added to the basic indolizine structure

While the search results don't provide direct spectroscopic data for this specific compound, related indolizinecarbonitrile compounds have been characterized through various spectroscopic techniques including NMR spectroscopy, which is crucial for structure elucidation .

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile likely exhibits the following properties:

PropertyDescription
AppearanceCrystalline solid (predicted)
SolubilityLikely soluble in organic solvents such as DMF, DMSO, THF
ReactivityContains reactive carbonyl and nitrile functional groups
StabilityExpected to be relatively stable at room temperature

The nitrile group at position 1 is a key structural feature that influences the compound's reactivity and potential applications in organic synthesis. Similarly, the carbonyl group at position 2 provides sites for nucleophilic addition reactions.

Synthesis Methodologies

Sulfide Contraction Approach

One potentially applicable method for synthesizing indolizine derivatives involves a sulfide contraction strategy. This approach has been documented for the synthesis of related heterocycles:

  • Formation of a lactam precursor

  • Thionation of the lactam to create a thiolactam

  • Sulfide contraction using appropriate reagents such as bromoacetamide derivatives

  • Cyclization to form the indolizine ring system

This methodology has been employed in the synthesis of various indolizidine alkaloids as described in the research from the University of the Witwatersrand .

Cyclization of Amino-ketone Intermediates

Another synthetic route involves the cyclization of amino-ketone intermediates. Research has demonstrated that 3-{2-[(E)-2-oxo-2-phenylethylidene]-1-pyrrolidinyl}propanenitrile can be converted into indolizinecarbonitrile derivatives under specific reaction conditions . This approach could potentially be adapted for the synthesis of 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile through careful control of reaction parameters and substitution patterns.

The cyclization typically proceeds through the following key steps:

  • Formation of an amino-ketone intermediate

  • Intramolecular cyclization to establish the indolizine ring system

  • Functional group transformations to introduce the nitrile and carbonyl groups at the desired positions

Structural Characterization

Analytical MethodExpected Key Features
IR SpectroscopyStrong C≡N stretching band (approximately 2200-2250 cm⁻¹)
C=O stretching band (approximately 1650-1700 cm⁻¹)
¹H NMRSignals for aromatic protons of the indolizine system
Signals for the methylene protons at C-3
¹³C NMRCharacteristic signals for the nitrile carbon (approximately 115-120 ppm)
Carbonyl carbon signal (approximately 160-170 ppm)
Mass SpectrometryMolecular ion peak corresponding to the molecular weight
Fragmentation pattern involving loss of CN and CO groups

Chemical Reactivity

Reactivity of the Nitrile Functionality

The nitrile group at position 1 of 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile represents a versatile functional group with significant synthetic potential. This functionality can undergo various transformations:

  • Hydrolysis to carboxylic acids or amides

  • Reduction to primary amines

  • Addition reactions with nucleophiles

  • Cycloaddition reactions

Carbonyl Group Reactivity

The carbonyl functionality at position 2 provides additional reaction sites:

  • Nucleophilic addition reactions

  • Reduction to alcohols

  • Wittig and related olefination reactions

  • Condensation reactions

Indolizine Ring System Reactivity

The indolizine core structure can participate in various reactions:

  • Electrophilic substitution reactions

  • Metalation and subsequent functionalization

  • Ring-opening reactions under specific conditions

Structure-Activity Relationships and Analogous Compounds

Related Indolizine Derivatives

The search results mention several related compounds that share structural similarities with 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile:

  • Rel-(7R,8aS)-7-phenyl-1,2,3,7,8,8a-hexahydro-6-indolizinecarbonitrile and rel-(7R,8aR)-7-phenyl-1,2,3,7,8,8a-hexahydro-6-indolizinecarbonitrile, which feature a nitrile group at position 6 rather than position 1

  • Various indolizidine alkaloids which share the basic bicyclic nitrogen-containing skeleton but differ in substitution patterns

Comparison with Other Heterocyclic Nitriles

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetonitrile, while belonging to a different heterocyclic class (indole rather than indolizine), shares the presence of both nitrile and carbonyl functionalities . This compound demonstrates potential toxicological properties that may be relevant when considering the biological activity of 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile:

Hazard TypeDescription
Acute ToxicityHarmful if swallowed, in contact with skin, or if inhaled
Skin/Eye EffectsCauses skin irritation and serious eye irritation
Respiratory EffectsMay cause respiratory irritation

It's important to note that while these properties might suggest potential concerns for 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile, direct toxicological data would be needed for definitive assessment.

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